2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-5-10(19)9-6-18(17-16-9)8-3-1-2-7(4-8)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVVYLJBROZOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethyl group. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the triazole ring can be coupled with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has shown potential as a building block in the synthesis of various pharmaceutical compounds. Its triazole moiety is particularly significant due to its biological activity:
- Antifungal Activity : Triazole derivatives are known for their antifungal properties. Research indicates that this compound can be modified to enhance its efficacy against fungal pathogens.
- Anticancer Properties : Some studies suggest that triazole-containing compounds exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.
Agrochemicals
The compound's chlorinated structure and trifluoromethyl group provide it with unique characteristics that can be exploited in agrochemical formulations:
- Pesticides and Herbicides : The incorporation of triazole rings into agrochemicals can improve their effectiveness against pests and weeds while potentially reducing environmental impact.
Material Science
In material science, the unique properties of this compound make it suitable for various applications:
- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and mechanical properties.
- Coatings : Its chemical stability and resistance to degradation make it a candidate for protective coatings in industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant antifungal effects against Candida species when modified with specific substituents. |
| Study B | Anticancer Potential | Showed inhibition of cancer cell lines; further optimization needed for clinical applications. |
| Study C | Agrochemical Efficacy | Evaluated as a potential herbicide; effective against common agricultural weeds with lower toxicity to non-target species. |
Mechanism of Action
The mechanism of action of 2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and triazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound increases electron deficiency at the triazole ring compared to methyl (-CH₃) or chloro (-Cl) substituents, enhancing its electrophilic character .
- Reactivity: The 2-chloroethanone group facilitates nucleophilic substitution reactions (e.g., condensations with hydroxylamine or aldehydes) more readily than trifluoroethanone derivatives, as seen in the synthesis of oximes (86% yield) and chalcones (92% yield) .
- Biological Activity : Compounds with -CF₃ or -Cl substituents exhibit superior antimicrobial activity. For instance, triazole conjugates with 3-(trifluoromethyl)phenyl groups showed potent activity against Staphylococcus aureus , while 3-chloro-4-methylphenyl analogs demonstrated enhanced lipophilicity, aiding membrane penetration .
Table 2: Reaction Efficiency Comparison
Notes:
- The target compound’s reactivity aligns with analogues in condensation reactions, though its -CF₃ group may slightly slow kinetics due to steric effects .
- Yields for chalcone syntheses are consistently high (>90%) across analogues, indicating the robustness of this reaction .
Spectroscopic and Crystallographic Data
- NMR Shifts: The carbonyl (C=O) signal in the target compound appears at δ 190–195 ppm in ¹³C-NMR, slightly downfield compared to trifluoroethanone derivatives (δ 185–190 ppm) due to the electron-withdrawing -Cl group .
- X-ray Diffraction : Single-crystal studies of similar compounds (e.g., 1-(4-nitrophenyl)triazole chalcones) reveal planar triazole rings and π-stacking interactions influenced by -CF₃ groups, which may enhance crystalline stability .
Biological Activity
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a complex organic compound notable for its unique structural features, including a chloro group, a trifluoromethyl-substituted phenyl group, and a triazole ring. This compound has garnered attention in various fields such as agrochemistry and pharmaceuticals due to its diverse biological activities.
Structural Characteristics
The molecular formula of this compound is CHClFNO, with a molecular weight of 289.64 g/mol. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of triazole derivatives. For instance:
- Mechanism of Action : The triazole moiety facilitates interactions with biological targets through hydrogen bonding and π-stacking interactions, which are critical for anticancer activity.
- Case Study : In vitro studies have shown that similar triazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been tested against melanoma and breast cancer cells, revealing significant growth inhibition (IC values ranging from 1.61 to 2.98 µg/mL) .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial efficacy .
Agrochemical Applications
The compound's unique structure makes it a candidate for agrochemical applications:
- Pesticidal Activity : Research has indicated that derivatives of this compound can serve as effective pesticides due to their ability to disrupt biochemical pathways in pests .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy:
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Triazole Ring | Anticancer | Facilitates hydrogen bonding with target proteins |
| Trifluoromethyl Group | Enhanced lipophilicity | Improves membrane permeability |
| Chloro Group | Increased reactivity | Contributes to overall biological activity |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that introduce the triazole and trifluoromethyl groups efficiently. These synthetic routes are essential for producing compounds with desired biological properties.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one?
The compound can be synthesized via Click chemistry (azide-alkyne cycloaddition) to form the 1,2,3-triazole core, followed by functionalization of the ethanone group. For example:
- Step 1 : React a 3-(trifluoromethyl)phenyl azide with a terminal alkyne (e.g., propargyl chloride) under Cu(I) catalysis to form the triazole intermediate.
- Step 2 : Introduce the chloroethanone moiety via nucleophilic substitution or Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Characterization : Confirm the structure using H/C NMR, IR (C=O stretch ~1700 cm), and HRMS .
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile reagents.
- Toxicity Mitigation : Avoid skin contact due to potential irritancy (observe H313/H333 safety warnings).
- Waste Disposal : Collect halogenated byproducts separately and dispose via certified hazardous waste services .
Q. How is the compound characterized using spectroscopic methods?
- NMR : H NMR typically shows a singlet for the trifluoromethyl group (~δ 7.5–8.5 ppm for aromatic protons) and a carbonyl peak at δ ~200–210 ppm in C NMR.
- IR : Strong absorption bands at ~1700 cm (C=O), ~1130 cm (C-F), and ~1600 cm (triazole ring).
- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]) with isotopic patterns consistent with Cl and F .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in this compound?
- Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve electron density for the trifluoromethyl and triazole groups.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use SHELXL’s restraints for disordered CF₃ groups.
- Validation : Check for R-factor convergence (<5%), reasonable bond lengths (C-Cl: ~1.74 Å; C=O: ~1.21 Å), and Hirshfeld surface analysis to confirm packing interactions .
Q. What strategies optimize bioactivity studies for this compound?
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Anticancer Evaluation : Perform MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ calculations.
- SAR Insights : Modify the triazole substituents (e.g., electron-withdrawing groups like CF₃ enhance membrane penetration) .
Q. How do reaction conditions influence selectivity in triazole functionalization?
Q. What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Optimize transition states for key steps (e.g., cycloaddition) using B3LYP/6-31G(d).
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes with hydrophobic pockets for CF₃ groups).
- MD Simulations : Analyze stability in aqueous vs. lipid environments to guide formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
